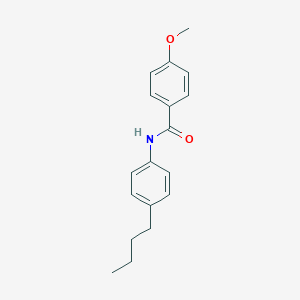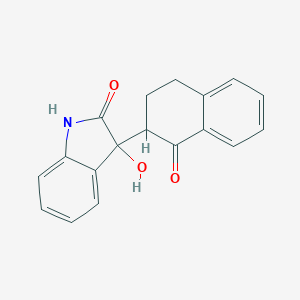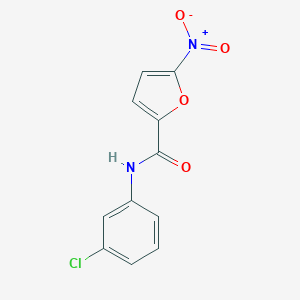
N-(3,5-Ditert-butylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Ditert-butylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is synthesized through a multi-step process.
作用机制
The mechanism of action of N-(3,5-Ditert-butylphenyl)acetamide is not fully understood. However, studies have suggested that N-(3,5-Ditert-butylphenyl)acetamide acts by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(3,5-Ditert-butylphenyl)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
N-(3,5-Ditert-butylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3,5-Ditert-butylphenyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3,5-Ditert-butylphenyl)acetamide has also been shown to reduce the levels of ROS and to increase the activity of antioxidant enzymes in cells. In vivo studies have shown that N-(3,5-Ditert-butylphenyl)acetamide can reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease and multiple sclerosis.
实验室实验的优点和局限性
N-(3,5-Ditert-butylphenyl)acetamide has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. N-(3,5-Ditert-butylphenyl)acetamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(3,5-Ditert-butylphenyl)acetamide has some limitations, including its low solubility in water and its limited availability in some regions.
未来方向
There are several future directions for research on N-(3,5-Ditert-butylphenyl)acetamide. One direction is to investigate the potential of N-(3,5-Ditert-butylphenyl)acetamide as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore the use of N-(3,5-Ditert-butylphenyl)acetamide as a catalyst in organic synthesis reactions. Additionally, further research is needed to elucidate the mechanism of action of N-(3,5-Ditert-butylphenyl)acetamide and to identify potential side effects and drug interactions.
合成方法
The synthesis of N-(3,5-Ditert-butylphenyl)acetamide involves a multi-step process that includes the reaction of 3,5-ditert-butylphenol with acetic anhydride, followed by the reaction of the resulting product with ammonia. The final product is obtained through recrystallization from ethanol. The purity of the final product is determined using high-performance liquid chromatography (HPLC).
科学研究应用
N-(3,5-Ditert-butylphenyl)acetamide has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, N-(3,5-Ditert-butylphenyl)acetamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions. In organic synthesis, N-(3,5-Ditert-butylphenyl)acetamide has been used as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
In medicinal chemistry, N-(3,5-Ditert-butylphenyl)acetamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-(3,5-Ditert-butylphenyl)acetamide has been investigated as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(3,5-Ditert-butylphenyl)acetamide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
属性
CAS 编号 |
37055-54-2 |
|---|---|
产品名称 |
N-(3,5-Ditert-butylphenyl)acetamide |
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC 名称 |
N-(3,5-ditert-butylphenyl)acetamide |
InChI |
InChI=1S/C16H25NO/c1-11(18)17-14-9-12(15(2,3)4)8-13(10-14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |
InChI 键 |
PWXBXAZNZMAXED-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



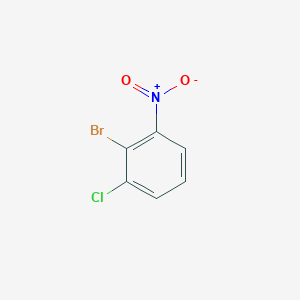
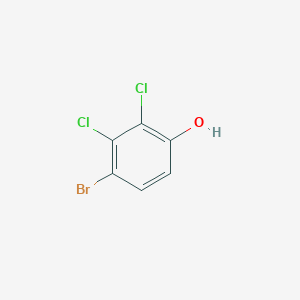
![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
